molecular formula C16H14N4O4 B4340947 2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE

2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE

Cat. No.: B4340947
M. Wt: 326.31 g/mol
InChI Key: XTOZRHYMXMWAIT-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE is a complex organic compound with the molecular formula C17H17N3O2. This compound is part of a class of hydrazones, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE typically involves the condensation reaction between 2-methylbenzaldehyde and 4-nitrophenylhydrazine, followed by the reaction with oxalic acid. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions .

Industrial Production Methods

The process may include additional purification steps such as recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE is unique due to its specific structural features, such as the presence of both a nitro group and a hydrazone linkage.

Properties

IUPAC Name

N'-[(E)-(2-methylphenyl)methylideneamino]-N-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-11-4-2-3-5-12(11)10-17-19-16(22)15(21)18-13-6-8-14(9-7-13)20(23)24/h2-10H,1H3,(H,18,21)(H,19,22)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOZRHYMXMWAIT-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE
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2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE
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2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE
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2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE
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2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE

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